Trimethoxymethane

概述

描述

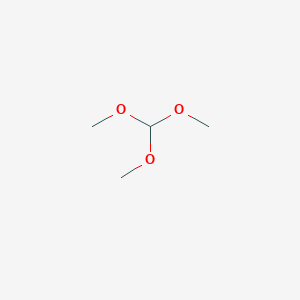

Trimethoxymethane, also known as trimethyl orthoformate, is an organic compound with the formula HC(OCH3)3. It is a colorless liquid with a pungent odor and is the simplest orthoester. This compound is highly soluble in water, forming a clear solution, and has a boiling point of 101-103°C . This compound is primarily used as a reagent in organic synthesis for the formation of methyl ethers .

准备方法

Synthetic Routes and Reaction Conditions: Trimethoxymethane can be synthesized through several methods:

Methanolysis of Hydrogen Cyanide: This industrial-scale method involves the reaction of hydrogen cyanide with methanol to produce this compound and ammonia. [ \text{HCN} + 3 \text{HOCH}_3 \rightarrow \text{HC(OCH}_3\text{)}_3 + \text{NH}_3 ]

Reaction Between Chloroform and Sodium Methoxide: This method is an example of the Williamson ether synthesis, where chloroform reacts with sodium methoxide to form this compound.

Industrial Production Methods: The industrial production of this compound typically follows the methanolysis of hydrogen cyanide due to its efficiency and scalability .

化学反应分析

Trimethoxymethane undergoes various chemical reactions, including:

Radical Methylation: It serves as a methyl source in the radical methylation of (hetero)aryl chlorides using nickel/photoredox catalysis under mild conditions.

Enantioselective Reactions: It plays a crucial role in enantioselective reactions involving N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by Tol-BINAPNiCl2 in the presence of TESOTf and 2,6-lutidine.

Light-Driven Cross-Coupling Reactions: this compound is used as a methyl radical source for C(sp3)-H functionalization reactions in light-driven cross-coupling reactions.

Common Reagents and Conditions:

Nickel/Photoredox Catalysis: Used in radical methylation reactions.

Tol-BINAPNiCl2, TESOTf, and 2,6-Lutidine: Used in enantioselective reactions.

Major Products Formed:

Methylated (Hetero)Aryl Chlorides: Formed in radical methylation reactions.

Enantiomerically Pure 2-Azido-3,3-Dimethoxypropanamides: Formed in enantioselective reactions.

科学研究应用

Chemical Properties and Structure

Trimethoxymethane has the chemical formula and is characterized by three methoxy groups attached to a central carbon atom. Its structure allows it to act as a methylating agent, dehydrating agent, and solvent in various chemical reactions.

Organic Synthesis

This compound is widely used in organic synthesis due to its ability to serve as a source of methyl radicals. The following subsections detail its specific applications:

Methylation Reactions

TMOF is employed in nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides. This method utilizes TMOF as a methyl radical source, facilitating site-selective methylation under mild conditions. For example, a study demonstrated that TMOF can effectively methylate 4′-chloroacetophenone, yielding various products with high selectivity .

Total Synthesis of Natural Products

TMOF has been integral in the total synthesis of several natural products:

- Loganin : Used in one of the synthetic steps.

- (−)-Monomorine : Employed for its complex synthesis.

- Palytoxin : A marine natural product synthesized using TMOF .

Catalysis

This compound is also utilized as a catalyst or co-catalyst in various reactions:

Dehydrating Agent

In organic reactions, TMOF acts as an effective dehydrating agent, facilitating the formation of ethers and esters from alcohols .

Electrocatalysis in Fuel Cells

In the context of polymer electrolyte membrane (PEM) fuel cells, TMOF is explored as part of direct liquid-feed fuel cells (DLFCs). Its role involves enhancing the efficiency of fuel cell reactions by serving as a liquid chemical fuel source .

Biological Applications

Recent studies have explored the potential of this compound in biological contexts:

Antiamoebic Activity

A novel drug screening method involving TMOF was developed to assess its inhibitory properties against Acanthamoeba castellanii, which causes keratitis. The study found promising results indicating that TMOF could be part of effective treatment strategies for such infections .

Data Tables

The following table summarizes key applications and findings related to this compound:

Case Study 1: Methylation Methodology

A study utilized TMOF in a nickel/photoredox-catalyzed reaction to achieve selective methylation with high yields. The methodology was optimized to enhance product selectivity and yield, demonstrating TMOF's utility in modern synthetic chemistry.

Case Study 2: Antiamoebic Drug Development

Research focused on developing a new screening assay for potential antiamoebic drugs highlighted TMOF's role in identifying compounds that inhibit Acanthamoeba castellanii. This work underscores the compound's relevance beyond traditional chemistry into pharmaceutical applications.

作用机制

Trimethoxymethane is compared with other similar compounds, such as:

Triethyl Orthoformate (CH(OEt)3): A colorless volatile liquid with a boiling point of 146°C.

Triethyl Orthoacetate (CH3C(OEt)3): An oily yellow to colorless liquid with a boiling point of 142°C.

Uniqueness: this compound is unique due to its simplicity as the smallest orthoester and its wide applicability in various organic synthesis reactions .

相似化合物的比较

- Triethyl Orthoformate

- Triethyl Orthoacetate

生物活性

Trimethoxymethane (TMM), a compound with the molecular formula , is an ether that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of trimethyl orthoformate with alcohols or phenols under acidic conditions. The efficiency of these reactions can vary significantly based on the choice of catalyst and reaction conditions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a methoxy donor in various biochemical pathways. It has been shown to participate in:

- Antimicrobial Activity : TMM exhibits notable antimicrobial properties against a range of bacteria and fungi. This activity is believed to stem from its ability to disrupt cellular membranes and inhibit essential metabolic processes.

- Antioxidant Properties : The compound has been reported to possess antioxidant capabilities, which help in mitigating oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies suggest that TMM may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Studies

A study published in Scientific Reports examined the antimicrobial effects of TMM against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing that TMM was significantly more effective than traditional antibiotics in some cases.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 5 | Penicillin | 50 |

| Escherichia coli | 10 | Amoxicillin | 100 |

| Candida albicans | 15 | Fluconazole | 200 |

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of TMM on various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). Results indicated that TMM reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| A549 | 30 |

These findings suggest that TMM could be further explored as a potential chemotherapeutic agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Trimethoxymethane, and how can purity be optimized for research applications?

this compound (CAS 149-73-5) is typically synthesized via acid-catalyzed reactions between methanol and formic acid derivatives. Purity optimization involves distillation under reduced pressure (to minimize decomposition) and rigorous exclusion of moisture, which can hydrolyze the product. Recent studies recommend using molecular sieves during synthesis to adsorb residual water, achieving >99% purity as confirmed by gas chromatography (GC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with methoxy group signals appearing at δ ~3.3 ppm (¹H) and δ ~50–55 ppm (¹³C). Infrared (IR) spectroscopy identifies C-O-C stretching vibrations at ~1100 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) is essential for purity analysis, detecting impurities like residual methanol or hydrolysis products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly flammable and moisture-sensitive. Safe handling requires:

- Grounded equipment to prevent static discharge .

- Use of explosion-proof refrigerators for storage .

- Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles.

- Ventilation systems to maintain vapor concentrations below 10% of the lower explosive limit (LEL) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in enthalpy of formation (e.g., -530.8 ± 2.3 kJ/mol vs. -537.3 kJ/mol) arise from methodological differences. To address this:

- Combine bomb calorimetry with computational methods (e.g., G4 thermochemistry) to validate experimental data .

- Standardize sample purity verification using GC-MS and Karl Fischer titration to exclude moisture interference .

Q. What methodologies are employed in kinetic modeling of this compound combustion, and how do shock tube studies contribute?

High-pressure shock tube experiments (800–1200 K) provide ignition delay times and species profiles for mechanism validation. Key steps include:

- Quantifying rate constants for H-abstraction reactions (e.g., CH₃OCH₂OCH₃ + OH → products) via laser diagnostics .

- Integrating quantum chemical calculations (e.g., CCSD(T)/CBS) to refine pressure-dependent reaction pathways .

Q. How do proton exchange mechanisms of this compound in fuel cells influence electrochemical performance?

In direct oxidation fuel cells, this compound undergoes stepwise demethoxylation on Pt-Ru catalysts, producing CO₂ and H₂O. Key factors include:

- Electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance at the anode .

- In-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species (e.g., formate ions) during oxidation .

- Optimizing membrane-electrode assembly (MEA) design to mitigate methanol crossover, which reduces efficiency .

属性

IUPAC Name |

trimethoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOKUURKVVELLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027122 | |

| Record name | Trimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pungent odor; [HSDB] | |

| Record name | Methane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100.6 °C @ 760 MM HG | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHANOL, IN ETHER | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9676 @ 20 °C/4 °C | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (AIR= 1) | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

81.4 [mmHg] | |

| Record name | Trimethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

149-73-5 | |

| Record name | Trimethyl orthoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxymethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAM28819YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。